

# Biological role of 22-Tricosenoic acid in mammals

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 22-Tricosenoic acid

Cat. No.: B1202225

[Get Quote](#)

An In-depth Technical Guide to the Biological Role of **22-Tricosenoic Acid** in Mammals

## Abstract

This technical guide provides a comprehensive overview of the current understanding of **22-Tricosenoic acid** (C23:1), a monounsaturated, odd-chain, very-long-chain fatty acid (VLCFA). Given the limited direct research on this specific fatty acid, this document synthesizes information from related compounds—notably its saturated counterpart, Tricosanoic acid (C23:0), and its close structural analogue, Erucic acid (C22:1)—to build a coherent picture of its probable metabolism, physiological functions, and pathological implications in mammals. We delve into the fundamental biochemistry of VLCFA metabolism, explore potential roles in cellular and systemic physiology, and present detailed analytical methodologies for its study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of rare fatty acids in mammalian biology.

## Introduction and Nomenclature: Defining a Rare Fatty Acid

**22-Tricosenoic acid** is a very-long-chain fatty acid (VLCFA) characterized by a 23-carbon backbone with a single double bond.<sup>[1]</sup> Its IUPAC name is tricos-22-enoic acid, and its lipid numbers designation is C23:1n-1, indicating the double bond is located at the first carbon from the methyl (omega) end.<sup>[2]</sup>

It is crucial to distinguish **22-Tricosenoic acid** from more extensively studied VLCFAs to avoid confusion:

- Tricosanoic Acid (C23:0): The saturated analogue of **22-Tricosenoic acid**. As an odd-chain fatty acid, its presence is often linked to specific metabolic states.[\[3\]](#)
- Erucic Acid (C22:1n-9): A 22-carbon monounsaturated VLCFA. It is widely known for its association with X-linked Adrenoleukodystrophy (ALD) and its role as a primary component of Lorenzo's oil.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Behenic Acid (C22:0): A 22-carbon saturated VLCFA.

VLCFAs are defined as fatty acids with 22 or more carbon atoms.[\[7\]](#) They are fundamental components of cellular lipids, particularly sphingolipids and glycerophospholipids, and are enriched in specific tissues such as the brain, skin, retina, and testes.[\[8\]](#)[\[9\]](#) The unique properties conferred by their long hydrocarbon chains mean they play specialized roles not fulfilled by more common long-chain fatty acids.[\[8\]](#)

## Metabolism of Very-Long-Chain Fatty Acids

The metabolic pathways governing VLCFAs are distinct from those for shorter fatty acids, involving specific enzymes and cellular compartments.

## Biosynthesis: The Elongase (ELOVL) System

VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle that sequentially adds two-carbon units to a fatty acid precursor.[\[7\]](#) The rate-limiting step is the initial condensation reaction catalyzed by a family of enzymes known as Fatty Acid Elongases (ELOVLs).[\[7\]](#) Mammals possess seven distinct ELOVL enzymes (ELOVL1-7), each with specific substrate specificities for chain length and saturation, which dictates the tissue-specific profile of VLCFAs.[\[7\]](#)

The synthesis of an odd-chain fatty acid like **22-Tricosenoic acid** is initiated from an odd-chain precursor, typically propionyl-CoA, which is then elongated.



[Click to download full resolution via product page](#)

**Caption:** Biosynthesis pathway of odd-chain VLCFAs.

## Degradation: Peroxisomal $\beta$ -Oxidation

Due to their length, VLCFAs cannot be directly metabolized by mitochondria. Their catabolism is initiated in peroxisomes, where they undergo  $\beta$ -oxidation to shorten their chains.<sup>[10]</sup> Once shortened to medium- or long-chain fatty acids, they can be transported to mitochondria for complete oxidation and energy production. Deficiencies in peroxisomal  $\beta$ -oxidation lead to the pathological accumulation of VLCFAs, as seen in disorders like X-linked Adrenoleukodystrophy.<sup>[11]</sup>

## Biological Roles and Pathophysiological Significance

Direct evidence for the biological role of **22-Tricosenoic acid** is scarce. However, by examining its structural relatives, we can infer its likely functions and areas of scientific interest.

## Odd-Chain Fatty Acids as Metabolic Biomarkers

The saturated counterpart, Tricosanoic acid (C23:0), is a recognized biomarker for specific metabolic conditions:

- Vitamin B12 Deficiency: Vitamin B12 is a required cofactor for the conversion of propionyl-CoA (the precursor of odd-chain fatty acids) into succinyl-CoA for entry into the Krebs cycle. A deficiency in B12 can lead to the accumulation of propionyl-CoA, shunting it towards the synthesis and subsequent buildup of odd-chain fatty acids like Tricosanoic acid.<sup>[3]</sup>
- Gut Dysbiosis: Certain gut bacteria are significant producers of propionate. An imbalance in the gut microbiome can lead to increased propionate production and absorption, elevating systemic levels of odd-chain fatty acids.<sup>[3]</sup>
- Carnitine Insufficiency: Carnitine is essential for the transport of fatty acids into mitochondria for oxidation. In cases of carnitine deficiency, fatty acids may be alternatively metabolized via omega-oxidation, which can produce odd-chain units.<sup>[3]</sup>

## Role in Neurological Function and Cognition

VLCFAs are highly enriched in the brain and are critical for the proper function of the nervous system.<sup>[8][12]</sup> They are integral components of myelin and neuronal cell membranes.<sup>[7]</sup>

Recent research has linked serum levels of Tricosanoic acid (C23:0) to cognitive function in older adults, with higher levels being associated with better performance on cognitive tests.<sup>[2]</sup>

[13] This suggests that odd-chain VLCFAs may play a protective or supportive role in maintaining cognitive health, although the precise mechanisms are not yet elucidated. The role of the monounsaturated C23:1 in this context remains an open and intriguing area for future research.

## Insights from Erucic Acid (C22:1): A Tale of Duality

The study of Erucic acid provides a valuable framework for understanding the potential biological activities of a closely related VLCFA.

ALD is a genetic disorder caused by a mutation in the ABCD1 gene, leading to impaired peroxisomal  $\beta$ -oxidation and the accumulation of saturated VLCFAs, particularly hexacosanoic acid (C26:0).[14] This accumulation is cytotoxic, especially to myelin-producing oligodendrocytes in the brain and steroid-producing cells in the adrenal glands.

Lorenzo's oil, a 4:1 mixture of glyceryl trioleate (from oleic acid, C18:1) and glyceryl trierucate (from erucic acid, C22:1), was developed as a therapeutic intervention.[15][16] The mechanism relies on competitive inhibition: oleic and erucic acid compete with endogenous saturated fatty acids for the ELOVL enzymes that produce C26:0. By providing an excess of these monounsaturated fatty acids, the synthesis of the pathogenic C26:0 is reduced.[16] Dietary therapy with Lorenzo's oil has been shown to effectively lower plasma C26:0 levels in ALD patients and may prevent the onset of neurological symptoms in asymptomatic boys.[5][17][18]



[Click to download full resolution via product page](#)

**Caption:** Mechanism of Lorenzo's Oil in ALD.

Conversely, high dietary intake of erucic acid has been associated with myocardial lipidosis (fatty infiltration of the heart muscle) in animal models, particularly rats.[19][20][21] This effect is attributed to the slow rate of mitochondrial  $\beta$ -oxidation of erucic acid, leading to its accumulation in cardiac triglycerides.[21] However, this effect is generally transient, and there is no conclusive evidence that typical dietary erucic acid consumption poses a significant cardiac risk to humans.[20] Based on animal data, a tolerable daily intake (TDI) has been established at 7 mg/kg of body weight.[22][23]

## Analytical Methodologies for VLCFA Profiling

Accurate quantification of **22-Tricosenoic acid** and other VLCFAs in biological samples is essential for research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.

## Standard Protocol: Quantification of 22-Tricosenoic Acid in Plasma

This protocol outlines a robust method for sample preparation and analysis.

**Causality Statement:** The multi-step process involving extraction, saponification, and derivatization is necessary because fatty acids in biological systems are predominantly esterified in complex lipids and are not volatile enough for direct GC analysis. Each step is designed to isolate the fatty acids and convert them into volatile derivatives (FAMEs) suitable for chromatographic separation and mass spectrometric detection.

### Protocol Steps:

- Internal Standard Spiking:
  - To a 100 µL plasma sample, add a known amount of an appropriate internal standard. A non-endogenous, odd-chain fatty acid, such as heptadecanoic acid (C17:0) or a stable isotope-labeled version of the analyte (e.g., D4-C23:0), is ideal for accurate quantification.
- Total Lipid Extraction:
  - Add 2 mL of a 2:1 (v/v) chloroform:methanol solution (Folch method).
  - Vortex vigorously for 2 minutes to ensure complete mixing and disruption of lipid-protein complexes.
  - Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
  - Centrifuge at 2000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.
  - Carefully aspirate the lower chloroform layer and transfer to a new glass tube.

- Saponification (Hydrolysis of Esters):
  - Evaporate the chloroform extract to dryness under a stream of nitrogen gas.
  - Add 1 mL of 0.5 M methanolic NaOH.
  - Seal the tube and heat at 100°C for 10 minutes. This step cleaves the fatty acid chains from the glycerol or sphingoid backbone.
- Derivatization to Fatty Acid Methyl Esters (FAMEs):
  - Cool the tube to room temperature.
  - Add 2 mL of Boron Trifluoride (BF<sub>3</sub>) in methanol (14% w/v).
  - Seal the tube and heat at 100°C for 5 minutes. This reaction methylates the free fatty acids, creating volatile FAMEs.
- FAME Extraction:
  - Cool the tube. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
  - Vortex for 2 minutes and centrifuge at 1000 x g for 5 minutes to separate the phases.
  - Transfer the upper hexane layer, containing the FAMEs, to a GC vial.
- GC-MS Analysis:
  - Instrument: Gas chromatograph coupled to a mass spectrometer.
  - Column: A polar capillary column (e.g., DB-23, SP-2560) is required for good separation of FAME isomers.
  - Injection: 1 µL splitless injection at 250°C.
  - Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 15 min.

- MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring for characteristic ions of the target FAMEs and the internal standard.

## Analytical Workflow Diagram

**Caption:** Experimental workflow for VLCFA analysis by GC-MS.

## Summary and Future Directions

**22-Tricosenoic acid (C23:1)** remains an understudied component of the mammalian lipidome. While direct functional data is lacking, its identity as an odd-chain, monounsaturated VLCFA places it at the intersection of several important metabolic pathways.

- Summary of Inferred Roles:
  - Metabolism: Synthesized via the ELOVL elongation pathway from an odd-chain precursor and catabolized by peroxisomal  $\beta$ -oxidation.
  - Biomarker Potential: Its levels may reflect vitamin B12 status, gut microbiome activity, or carnitine metabolism, similar to its saturated counterpart, C23:0.
  - Physiological Function: Likely incorporated into complex lipids, influencing membrane structure and function. The established link between C23:0 and cognition suggests a potential, yet unexplored, role for C23:1 in neurological health.
  - Therapeutic Relevance: The competitive inhibition mechanism demonstrated by Erucic acid (C22:1) in ALD provides a potential paradigm for how other VLCFAs could be used to modulate lipid metabolic pathways.
- Future Research:
  - Quantitative Profiling: The development and application of sensitive analytical methods are needed to determine the endogenous concentrations of **22-Tricosenoic acid** across various mammalian tissues and disease states.
  - Functional Studies: In vitro experiments using cell culture models could elucidate how **22-Tricosenoic acid** is incorporated into different lipid species (e.g., ceramides, phospholipids) and its subsequent effect on membrane biophysics and cell signaling.

- Comparative Biology: Directly comparing the metabolic and cellular effects of **22-Tricosenoic acid** with those of Tricosanoic acid (C23:0) and Erucic acid (C22:1) would clarify the specific roles imparted by its odd-chain length versus its monounsaturation.

Understanding the biology of rare fatty acids like **22-Tricosenoic acid** will undoubtedly open new avenues for diagnosing and treating metabolic and neurological diseases.

## References

- Docosahexaenoic acid and the brain- wh
- Dietary erucic acid therapy for X-linked adrenoleukodystrophy - Neurology.org
- Metabolism and Function of Very-Long-Chain Polyunsaturated F
- The Role of Erucic Acid in X-linked Adrenoleukodystrophy: A Therapeutic Agent, Not a Valid
- Metabolism of Very Long-Chain Fatty Acids: Genes and P
- Adrenoleukodystrophy. The chain shortening of erucic acid (22:1(n-9)) and adrenic acid (22:4(n-6)) is deficient in neonatal adrenoleukodystrophy and normal in X-linked adrenoleukodystrophy skin fibroblasts - PubMed
- DHA: A Fatty Acid for Brain Health - WholisticM
- Dietary erucic acid therapy for X-linked adrenoleukodystrophy - PubMed - NIH
- 22-Tricosenoic acid** | 65119-95-1 - Benchchem
- Health benefits of docosahexaenoic acid (DHA) - PubMed
- Physiopathological effects of rapeseed oil: a review - PubMed
- Relationship: Memory and Brain Function and Docosahexaenoic Acid - Caring Sunshine
- Very Long Chain F
- Docosahexaenoic acid and human brain development: evidence that a dietary supply is needed for optimal development - PubMed
- Very long-chain fatty acids: elongation, physiology and rel
- P08.03 Erucic acid, a component of Lorenzo's oil used in treatment of adrenoleukodystrophy, acts antineoplastic in C6 glioma cell culture - NIH
- Role of a New Mammalian Gene Family in the Biosynthesis of Very Long Chain Fatty Acids and Sphingolipids - Rockefeller University Press
- ERUCIC ACID IN FOOD: A Toxicological Review and Risk Assessment - Food Standards Australia New Zealand
- Scientific Opinion on erucic acid in feed and food - EFSA
- Erucic acid a possible health risk for highly exposed children - EFSA
- Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - NIH
- 22-Tricosenoic Acid** | C23H44O2 | CID 543855 - PubChem - NIH

- Lorenzo's oil - Wikipedia
- Lorenzo's oil – Knowledge and References - Taylor & Francis
- Effect of dietary Lorenzo's oil and docosahexaenoic acid tre
- Lorenzo's Oil: Health Benefits, Side Effects, Uses, Dose & Precautions - RxList
- Erucic acid – Knowledge and References - Taylor & Francis
- Lorenzo's Oil: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews
- Erucic acid - chemeurope.com
- Tricosanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained
- Association between serum tricosanoic acid and cognitive function in older adults: findings from the NHANES and GEO d
- The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 22-Tricosenoic Acid | C<sub>23</sub>H<sub>44</sub>O<sub>2</sub> | CID 543855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tricosanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Lorenzo's Oil: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 6. Lorenzo's Oil: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [avantiresearch.com](http://avantiresearch.com) [avantiresearch.com]
- 12. Docosahexaenoic acid and the brain- what is its role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Association between serum tricosanoic acid and cognitive function in older adults: findings from the NHANES and GEO databases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 15. Lorenzo's oil - Wikipedia [en.wikipedia.org]
- 16. [taylorandfrancis.com](http://taylorandfrancis.com) [taylorandfrancis.com]
- 17. [neurology.org](http://neurology.org) [neurology.org]
- 18. Dietary erucic acid therapy for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physiopathological effects of rapeseed oil: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [foodstandards.gov.au](http://foodstandards.gov.au) [foodstandards.gov.au]
- 21. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [backend.orbit.dtu.dk](http://backend.orbit.dtu.dk) [backend.orbit.dtu.dk]
- 23. Erucic acid a possible health risk for highly exposed children | EFSA [efsa.europa.eu]
- To cite this document: BenchChem. [Biological role of 22-Tricosenoic acid in mammals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202225#biological-role-of-22-tricosenoic-acid-in-mammals>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)